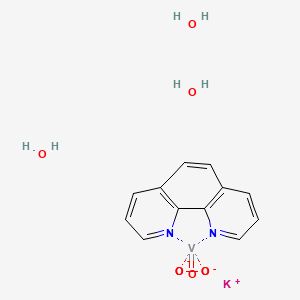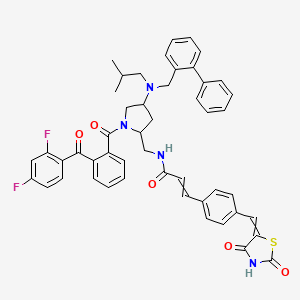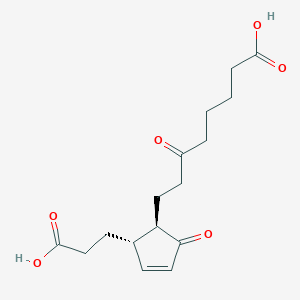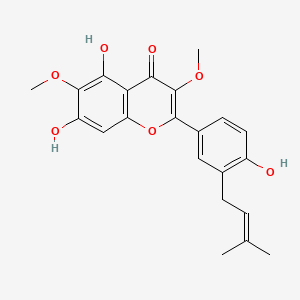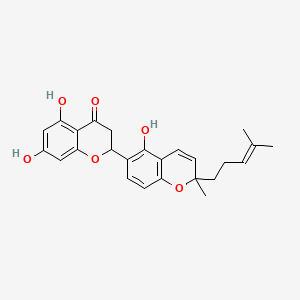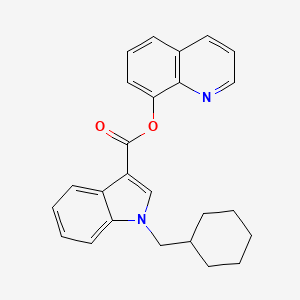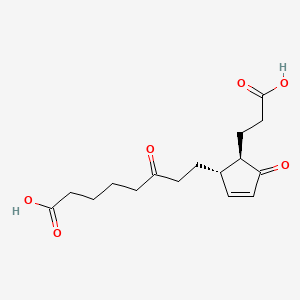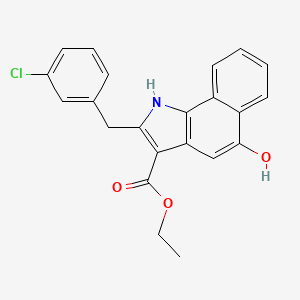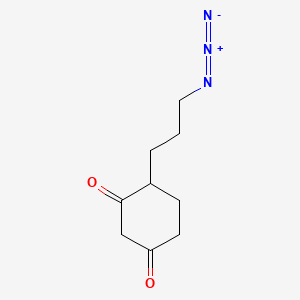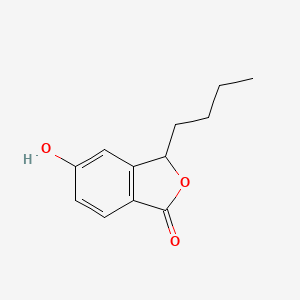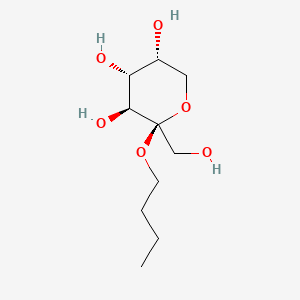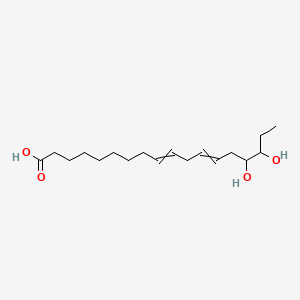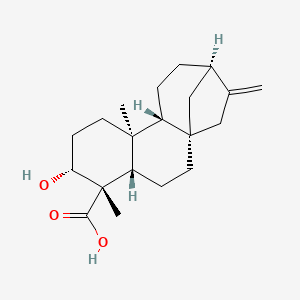
Ácido ent-3beta-hidroxicaur-16-en-19-oico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
ent-3beta-Hydroxykaur-16-en-19-oic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry and for studying the chemical properties of diterpenoids.
Biology: It is studied for its biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: The compound has shown potential in cancer research, particularly in inducing apoptosis in various cancer cell lines.
Industry: While its industrial applications are limited, it is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, have been found to exert antitumor activity in several kinds of malignant cancer cells .
Mode of Action
It is suggested that it may lead to apoptosis in cancer cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which is a crucial process in cancer treatment.
Biochemical Pathways
It is known that similar compounds can inhibit the nf-κb and mapk pathways , which play a critical role in the regulation of immune responses and inflammation, as well as in the development and progression of cancer.
Result of Action
It is known that similar compounds can lead to apoptosis in cancer cells , suggesting that ent-3beta-Hydroxykaur-16-en-19-oic acid may have similar effects.
Action Environment
It is known that the compound is a natural diterpenoid found in various plants, fungi, and algae, suggesting that it may be influenced by factors such as temperature, pH, and light exposure.
Análisis Bioquímico
Cellular Effects
“ent-3beta-Hydroxykaur-16-en-19-oic acid” has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit hepatocellular carcinoma in vitro and in vivo via stabilizing IkBα . It also exerts its antitumor activity by leading cancer cells to apoptosis .
Molecular Mechanism
The molecular mechanism of action of “ent-3beta-Hydroxykaur-16-en-19-oic acid” involves inhibiting NF-kB by stabilizing its inhibitor IkBα, reducing the nuclear p65 and inhibiting NF-kB activity . This leads to a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax and Bak .
Dosage Effects in Animal Models
In a diethylnitrosamine (DEN)-induced mouse hepatocellular carcinoma (HCC) model, “ent-3beta-Hydroxykaur-16-en-19-oic acid” significantly inhibited the DEN-induced HCC tumors by reducing the number of tumor foci and the volume of tumors
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ent-3beta-Hydroxykaur-16-en-19-oic acid typically involves the extraction from natural sources followed by purification processes. The compound can be isolated from the herbs of Wedelia trilobata using solvent extraction methods. The crude extract is then subjected to chromatographic techniques to obtain the pure compound.
Industrial Production Methods: large-scale extraction and purification processes similar to those used in laboratory settings can be employed to produce the compound in bulk .
Análisis De Reacciones Químicas
Types of Reactions: ent-3beta-Hydroxykaur-16-en-19-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Comparación Con Compuestos Similares
ent-11alpha-Hydroxy-15-oxo-kaur-16-en-19-oic acid: Another diterpenoid with similar biological activities, particularly in cancer research.
ent-7alpha-Hydroxykaur-16-en-19-oic acid: A related compound with similar chemical properties and potential therapeutic applications.
Uniqueness: ent-3beta-Hydroxykaur-16-en-19-oic acid is unique due to its specific hydroxylation pattern and its potent biological activities. Its ability to induce apoptosis in cancer cells through ROS generation and JNK pathway activation sets it apart from other similar compounds .
Propiedades
IUPAC Name |
(1S,4S,5S,6R,9S,10R,13R)-6-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-12-10-20-9-6-14-18(2,15(20)5-4-13(12)11-20)8-7-16(21)19(14,3)17(22)23/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16-,18-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJVDDSMQGJVAF-AZFOIECZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)(C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


